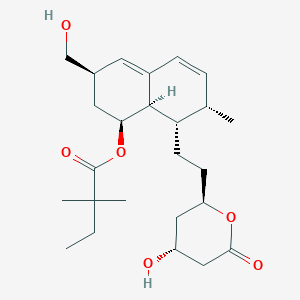

6'-Hydroxymethyl Simvastatin

Übersicht

Beschreibung

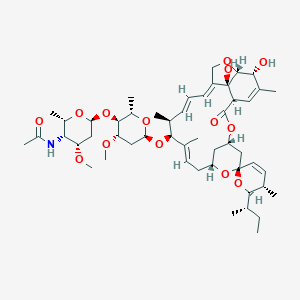

6’-Hydroxymethyl Simvastatin is a derivative of Simvastatin . Simvastatin is an HMG-CoA reductase inhibitor used to lower lipid levels and reduce the risk of cardiovascular events including myocardial infarction and stroke . It works to reduce the amount of cholesterol in the blood by blocking an enzyme that is needed to make cholesterol .

Synthesis Analysis

The synthesis of Simvastatin and its impurities has been studied . The impurities methyl ether and β-hydroxy acid of Simvastatin were synthesized in the laboratory and characterized by MS, NMR, and FT-IR spectroscopy . The separation of Simvastatin and its impurities was carried out on an isocratic JASCO RP-HPLC system .Molecular Structure Analysis

The molecular structure of Simvastatin has been analyzed .Chemical Reactions Analysis

Statin therapy has been shown to inhibit fatty acid synthase via dynamic protein modifications .Physical And Chemical Properties Analysis

The physical and chemical properties of 6’-Hydroxymethyl Simvastatin have been analyzed . Its molecular weight is 434.6 g/mol .Wissenschaftliche Forschungsanwendungen

Bone Repair and Osteoporosis : Simvastatin enhances bone repair, as shown in a study where it was encapsulated in microspheres and stimulated callus formation, neovascularization, and cell ingrowth in grafted necrotic bone (Tai et al., 2013). Additionally, it promotes osteoblast differentiation and mineralization, indicating potential uses in treating metabolic bone diseases like osteoporosis (Maeda et al., 2001).

Cancer Research : In the context of cancer, Simvastatin inhibits cell growth and migration in head and neck squamous cell carcinoma cells, which could be a pathway to prevent cancer cell growth and metastasis (Takeda et al., 2007).

Neuroprotection : Simvastatin has shown neuroprotective effects by regulating pathways and modulating inflammatory mediators in cell models, suggesting its potential use in neurodegenerative diseases (Xu et al., 2013).

Inflammatory Diseases and Asthma : It has demonstrated effectiveness in reducing inflammation, as seen in models of allergic asthma (McKay et al., 2004), and inflammatory arthritis (Leung et al., 2003).

Cardiovascular Health : Its role in reducing inflammation and cytokine expression in endothelium and leukocytes is notable, potentially explaining its clinical benefits in atherosclerosis treatment (Rezaie-Majd et al., 2002).

Respiratory and Fibrotic Diseases : Simvastatin inhibits growth factor expression, which could prevent adverse lung parenchymal remodeling in idiopathic pulmonary fibrosis (Watts et al., 2005).

Endometriosis : It induces apoptosis and disrupts the cytoskeleton of endometrial stromal cells, which can lead to novel treatments for endometriosis (Sokalska et al., 2010).

Traumatic Brain Injury : Studies have explored its effects on cognitive function following traumatic brain injury (Mountney et al., 2016).

Adverse Effects : Research also covers the adverse effects of Simvastatin, such as its potential to cause lactic acidosis (Goli et al., 2002) and impairment in skeletal muscle (Sirvent et al., 2005).

Wirkmechanismus

Simvastatin is an HMG-CoA reductase inhibitor . It works by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid and is the third step in a sequence of metabolic reactions involved in the production of several compounds involved in lipid metabolism and transport including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .

Zukünftige Richtungen

There are several ongoing randomized controlled trials being conducted to help clarify the role of statins as treatment for patients with chronic liver disease . Statins appear to be safe in patients with compensated cirrhosis, and evidence suggests that they may reduce fibrosis, even in patients with advanced fibrosis and cirrhosis .

Eigenschaften

IUPAC Name |

[(1S,3R,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O6/c1-5-25(3,4)24(29)31-21-11-16(14-26)10-17-7-6-15(2)20(23(17)21)9-8-19-12-18(27)13-22(28)30-19/h6-7,10,15-16,18-21,23,26-27H,5,8-9,11-14H2,1-4H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPFRGQBOVFFQM-HGQWONQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6'-Hydroxymethyl Simvastatin | |

Retrosynthesis Analysis

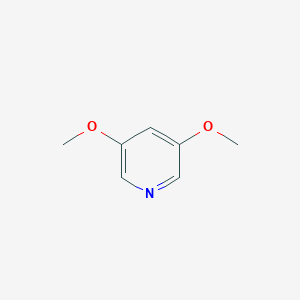

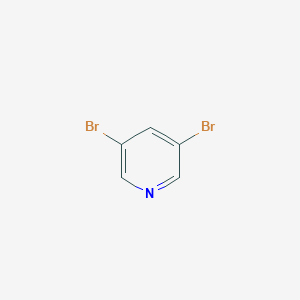

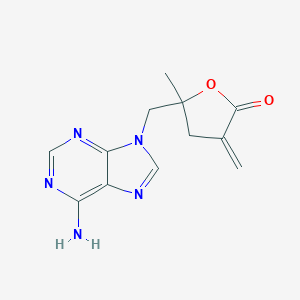

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

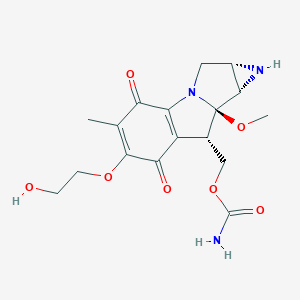

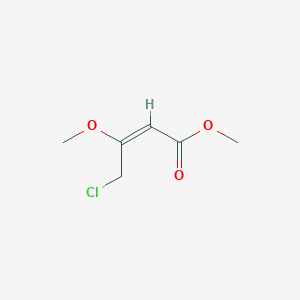

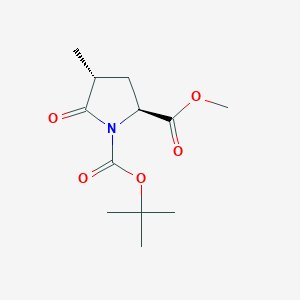

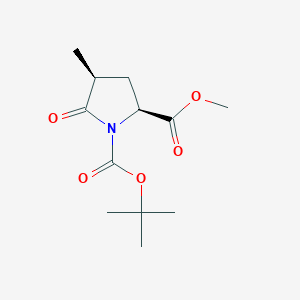

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[4.1.0]heptane-7-carboxamide, (1alpha,6alpha,7alpha)-(9CI)](/img/structure/B18291.png)